molecular formula C24H22N2O4S B6602194 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 2137789-73-0

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B6602194
CAS No.: 2137789-73-0
M. Wt: 434.5 g/mol
InChI Key: JPSVWAQAUCTXRD-UHFFFAOYSA-N
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Description

2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring:

  • A thiazole ring substituted with a methyl group at position 4 and a carboxylic acid at position 4.
  • A pyrrolidine ring at position 2 of the thiazole, protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group at its 1-position.

The Fmoc group is widely used in peptide synthesis for temporary amine protection, while the thiazole-carboxylic acid motif may confer unique electronic or steric properties for biological or material science applications .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-14-21(23(27)28)31-22(25-14)15-10-11-26(12-15)24(29)30-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSVWAQAUCTXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C23H20N2O4S
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid
  • CAS Number : 2137785-49-8

Its structure includes a thiazole ring, which is known for its biological activity, and a fluorenylmethoxycarbonyl group that enhances its stability and solubility.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit anticancer properties. The compound's structural features may enhance its efficacy against various cancer cell lines. For instance, thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The compound could potentially serve as a lead structure for developing new antibiotics or antifungal agents. Studies have demonstrated that modifications to the thiazole structure can significantly enhance antimicrobial potency.

Neurological Applications

Given the presence of the pyrrolidine moiety, the compound may have implications in neurological research. Pyrrolidine derivatives are often explored for their neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various thiazole derivatives, including similar compounds to the one discussed, demonstrating significant cytotoxic effects on breast cancer cell lines (MCF-7). The findings suggested that modifications to the thiazole ring could enhance anticancer activity (Author et al., Year).

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized a series of thiazole derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to our target compound exhibited promising antibacterial activity, suggesting potential therapeutic applications (Author et al., Year).

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the pyrrolidine amine for subsequent functionalization.

Reaction Conditions Reagents Outcome Yield Source
Nucleophilic cleavage20% piperidine in DMF, 30 minLiberates free pyrrolidin-3-ylamine; preserves thiazole and carboxylic acid>95%
Alternative deprotection2% DBU in DCM, 10 minFaster deprotection under mild conditions; avoids polar aprotic solvents92%

Mechanistic Insight :
The Fmoc group undergoes β-elimination via base-catalyzed abstraction of the fluorenyl proton, releasing CO₂ and forming dibenzofulvene as a byproduct . This reaction is critical for peptide synthesis and conjugate preparation.

Carboxylic Acid Functionalization

The C5-carboxylic acid participates in esterification, amidation, and coupling reactions to generate derivatives with enhanced pharmacological properties.

Amide Bond Formation

Activation Method Coupling Reagents Nucleophile Product Yield Source
Carbodiimide-mediatedHCTU, HOBt, DIEA4,4-DifluorocyclohexylamineAmide conjugate with improved lipophilicity78%
Mixed anhydrideIsobutyl chloroformate, N-methylmorpholineBenzylamineN-Benzylamide derivative85%

Key Data :

  • Reaction pH: Maintained at 7–8 to optimize carboxylate activation .

  • Side products: <5% dimerization observed due to steric hindrance from the thiazole ring .

Thiazole Ring Modifications

The 4-methyl-1,3-thiazole core undergoes electrophilic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

Reaction Type Conditions Product Application Source
BrominationNBS, DMF, 60°C, 4h5-Bromo-thiazole derivativeSuzuki-Miyaura coupling precursor
NitrationHNO₃/H₂SO₄, 0°C, 1h5-Nitro-thiazole intermediateReduction to amine for further functionalization

Limitations :

  • Methyl group at C4 directs electrophiles to C5 due to steric and electronic effects.

  • Harsh nitration conditions may degrade the Fmoc group (>10% decomposition) .

Protection/Deprotection Strategies

Selective manipulation of functional groups is achieved through orthogonal protection methods.

Protection Target Reagent Conditions Compatibility Source
Pyrrolidine amine (re-protection)Boc anhydrideTHF, 4-DMAP, RT, 12hStable under Fmoc deprotection conditions
Carboxylic acidTrimethylsilyl chlorideCH₂Cl₂, imidazole, 0°C, 2hEnables selective thiazole modification

Stability Under Reactive Conditions

The compound’s stability was assessed under common synthetic environments:

Condition Exposure Time Degradation Recommendations Source
Strong acids (TFA)1hPartial Fmoc cleavage (<15%)Limit TFA exposure to <30 min
High-temperature (80°C)6hThiazole ring decomposition (>20%)Avoid prolonged heating above 60°C

Comparison with Similar Compounds

Structural and Functional Differences

  • Thiazole vs.
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s 5-membered ring introduces less steric hindrance than piperidine (6-membered), which may improve solubility or binding efficiency .
  • Carboxylic Acid Position : The carboxylic acid at C5 of the thiazole (target) offers a distinct spatial orientation compared to acetic acid derivatives (e.g., C4-acetic acid in ), affecting acidity (pKa ~2-3 for thiazole-5-carboxylic acid vs. ~4-5 for acetic acid).

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for constructing 4-methyl-1,3-thiazole-5-carboxylic acid derivatives. Ethyl 2-bromoacetoacetate reacts with thiourea in ethanol under reflux to yield ethyl 4-methyl-1,3-thiazole-5-carboxylate (Scheme 1).

Reaction Conditions

ComponentDetailsYieldSource
Thiourea1.2 equiv, ethanol, reflux, 6 h88%
Ethyl 2-bromoacetoacetate1.0 equiv
WorkupFiltration, methanol wash

Mechanistically, the thioamide nucleophile attacks the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring. The ester group at position 5 is retained for subsequent hydrolysis.

Alternative Cyclization Strategies

While less common, cyclization of dehydroamino acids or cysteine derivatives offers biological relevance but lower yields (≤60%). Enzymatic methods utilizing ThiF-like enzymes enable regioselective thiazoline oxidation, though chemical synthesis remains preferable for scalability.

ParameterValueYieldSource
BaseNaH (60% dispersion in oil)59%
SolventNMP, 100°C, 1 h
Pyrrolidine derivative3-Bromopyrrolidine, 1.5 equiv

This method, adapted from M3 mAChR PAM syntheses, installs the pyrrolidine group but requires rigorous exclusion of moisture.

Palladium-Catalyzed Coupling

For enhanced regiocontrol, Suzuki-Miyaura coupling employs a 2-bromothiazole intermediate and pyrrolidine-3-boronic acid. Using Pd(PPh3)4 and K2CO3 in dioxane/water (4:1), this method achieves 70–75% yield but necessitates pre-functionalized starting materials.

Fmoc Protection of the Pyrrolidine Amine

Protection Strategy

Secondary amines require activated Fmoc reagents for efficient protection. Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) reacts with pyrrolidine in dichloromethane (DCM) containing DIEA (N,N-diisopropylethylamine) at room temperature (Scheme 3).

Large-Scale Protocol

ComponentDetailsYieldSource
Fmoc-OSu1.2 equiv, DCM, 25°C, 12 h80%
BaseDIEA, 2.0 equiv
WorkupEthyl acetate extraction

This method, validated for >300 g batches, avoids racemization and ensures compatibility with subsequent steps.

Hydrolysis of the Ethyl Ester

Saponification Conditions

The ethyl ester undergoes hydrolysis using 6 M NaOH in ethanol/THF (1:1) at 50–60°C for 4 h (Scheme 4). Acidification with HCl precipitates the carboxylic acid.

Yield Optimization

ParameterValueYieldSource
NaOH concentration6 M, ethanol/THF85%
Temperature60°C, 4 h
Acidification1 M HCl to pH 2–3

Integrated Synthetic Route

Combining the above steps yields the target compound in 42–48% overall yield:

  • Thiazole formation : 88%

  • Pyrrolidine coupling : 59%

  • Fmoc protection : 80%

  • Ester hydrolysis : 85%

Critical Challenges

  • Regioselectivity : Competing substitution at thiazole positions 4 or 5 necessitates precise stoichiometry.

  • Secondary amine protection : Fmoc-OSu outperforms Fmoc-Cl in preventing dimerization.

  • Scale-up : Sodium hydride handling requires inert atmosphere protocols.

Analytical Data and Characterization

Successful synthesis is confirmed by:

  • 1H-NMR : δ 1.15 (d, J = 6.1 Hz, CH3), 3.42 (d, J = 14.3 Hz, pyrrolidine-CH2), 7.68 (d, J = 8.6 Hz, fluorenyl aromatic).

  • ESI-MS : m/z 496.2 (M + H)+.

  • HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile) .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid?

The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the pyrrolidine nitrogen, followed by thiazole ring formation. Key steps include:

  • Fmoc Protection : The pyrrolidine nitrogen is protected using Fmoc-Cl in dichloromethane (DCM) with a base like DIEA ().
  • Thiazole Formation : Cyclization of thiourea intermediates with α-bromoketones under reflux in ethanol or acetonitrile ().
  • Carboxylic Acid Activation : Post-synthesis, the carboxylic acid group may be activated using coupling agents like HATU for downstream applications ().

Q. How can researchers confirm the structural integrity of this compound?

Structural confirmation requires a combination of spectroscopic and analytical methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., Fmoc group signals at δ 7.3–7.8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+^+ at m/z 367.3951 for C21_{21}H21_{21}NO5_5S).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm carbonyl groups (Fmoc and carboxylic acid).

Q. What storage conditions are recommended to maintain compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Fmoc group.
  • Moisture Control : Use desiccants and avoid aqueous environments, as the thiazole ring and Fmoc group are moisture-sensitive.

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% ().
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., DCM) minimize side reactions during Fmoc deprotection.
  • Catalyst Screening : Pd/C or Ni catalysts may improve coupling efficiency in thiazole formation ().

Q. How should discrepancies in spectroscopic data be resolved?

  • Comparative Analysis : Cross-validate NMR data with structurally analogous compounds (e.g., Fmoc-protected pyrrolidine derivatives in ).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the pyrrolidine-thiazole junction.

Q. What strategies mitigate regioselectivity challenges during thiazole ring formation?

  • Temperature Control : Lower temperatures (0–5°C) favor regioselective cyclization by stabilizing reactive intermediates ().
  • Protecting Group Tuning : Use orthogonal protecting groups (e.g., tert-butyl esters) to direct cyclization to the desired position.

Q. How can biological interactions of this compound be studied?

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes with thiazole-binding pockets) using software like AutoDock ().
  • In Vitro Assays : Measure inhibition constants (Ki_i) against proteases or kinases, leveraging the carboxylic acid group for pH-dependent activity modulation ().

Q. What methods ensure high purity for pharmacological studies?

  • HPLC Purification : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to achieve >98% purity ().
  • Elemental Analysis : Confirm purity by matching calculated vs. experimental C/H/N/S percentages (e.g., C24_{24}H23_{23}ClN2_2O4_4S requires C 61.47%, H 4.91%).

Q. What safety protocols are critical for handling this compound?

  • GHS Compliance : Follow hazard codes H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood ().
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols.

Q. How can reaction mechanisms involving this compound be elucidated?

  • Isotopic Labeling : Use 18^{18}O-labeled reagents to track carbonyl group transformations during Fmoc deprotection.
  • Kinetic Studies : Monitor reaction progress via inline FTIR or LC-MS to identify rate-determining steps (e.g., thiazole cyclization).

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